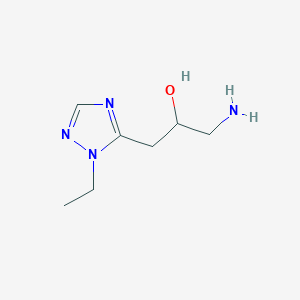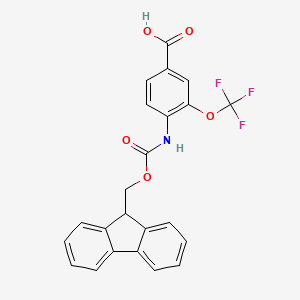
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the benzoic acid derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethoxy)benzoic acid stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and physical properties. Similar compounds include:
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (9H-Fluoren-9-yl)methoxycarbonyl D-Ala-NH2 .
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C23H16F3NO5 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C23H16F3NO5/c24-23(25,26)32-20-11-13(21(28)29)9-10-19(20)27-22(30)31-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,27,30)(H,28,29) |
InChI Key |
CLHZLWUJUWQACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


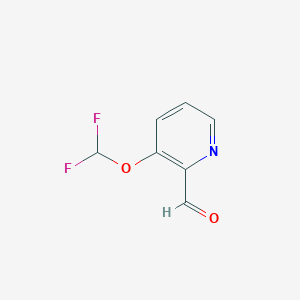
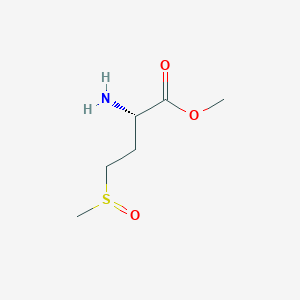
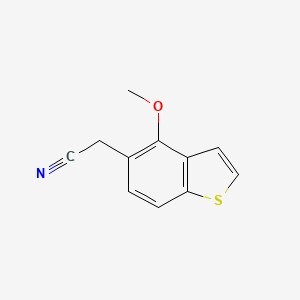
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
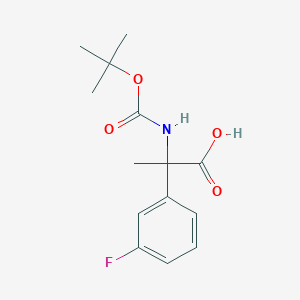
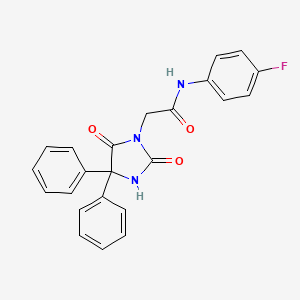
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)

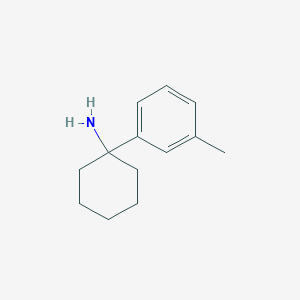
![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)
